molecular formula C25H36NO5P B12377350 cyclohexyl-[2-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]ethyl]phosphinic acid

cyclohexyl-[2-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]ethyl]phosphinic acid

Cat. No.: B12377350
M. Wt: 461.5 g/mol
InChI Key: MBTMNGIHHFNRKA-QHCPKHFHSA-N
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Description

Cyclohexyl-[2-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]ethyl]phosphinic acid is a complex organic compound with a unique structure that includes cyclohexyl, phenyl, and phosphinic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl-[2-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]ethyl]phosphinic acid typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the cyclohexyl and phenyl intermediates, followed by their coupling through phosphinic acid chemistry. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl-[2-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]ethyl]phosphinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the phosphinic acid group.

    Reduction: Reduction reactions can modify the functional groups attached to the cyclohexyl and phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can introduce new functional groups onto the phenyl ring.

Scientific Research Applications

Cyclohexyl-[2-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]ethyl]phosphinic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cyclohexyl-[2-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]ethyl]phosphinic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies on its binding affinity, selectivity, and molecular interactions are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to cyclohexyl-[2-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]ethyl]phosphinic acid include other phosphinic acid derivatives and compounds with similar structural motifs, such as:

  • Cyclohexylphosphinic acid
  • Phenylphosphinic acid
  • Hydroxyphenoxypropyl derivatives

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H36NO5P

Molecular Weight

461.5 g/mol

IUPAC Name

cyclohexyl-[2-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]ethyl]phosphinic acid

InChI

InChI=1S/C25H36NO5P/c27-22-10-12-24(13-11-22)31-19-23(28)18-26-16-14-20-6-8-21(9-7-20)15-17-32(29,30)25-4-2-1-3-5-25/h6-13,23,25-28H,1-5,14-19H2,(H,29,30)/t23-/m0/s1

InChI Key

MBTMNGIHHFNRKA-QHCPKHFHSA-N

Isomeric SMILES

C1CCC(CC1)P(=O)(CCC2=CC=C(C=C2)CCNC[C@@H](COC3=CC=C(C=C3)O)O)O

Canonical SMILES

C1CCC(CC1)P(=O)(CCC2=CC=C(C=C2)CCNCC(COC3=CC=C(C=C3)O)O)O

Origin of Product

United States

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